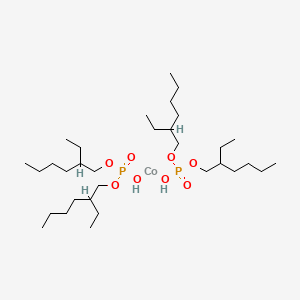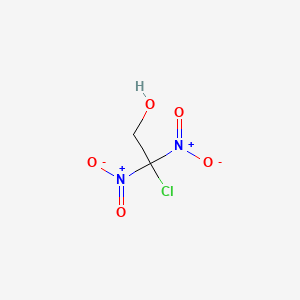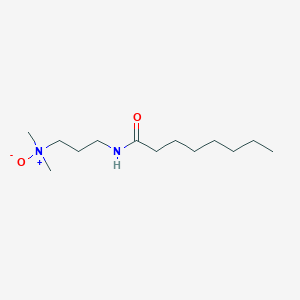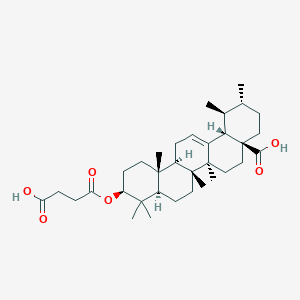
3-O-Succinyl-ursolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Succinyl-ursolic acid is a derivative of ursolic acid, a pentacyclic triterpenoid found in various plants. Ursolic acid is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties . The modification of ursolic acid to form this compound aims to enhance its solubility and bioavailability, making it more effective for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Succinyl-ursolic acid typically involves the esterification of ursolic acid at the C-3 position. One common method includes the reaction of ursolic acid with succinic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using less toxic solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Succinyl-ursolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Various substituents can be introduced at different positions to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like THF or ethanol.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a starting material for synthesizing new derivatives with enhanced properties.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antioxidant agent.
Industry: Explored for its use in developing new pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 3-O-Succinyl-ursolic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets proteins and enzymes involved in inflammation, cancer cell proliferation, and oxidative stress.
Pathways Involved: It modulates signaling pathways such as NF-κB, PI3K/Akt, and MAPK, leading to the inhibition of inflammation and cancer cell growth.
Comparaison Avec Des Composés Similaires
Ursolic Acid: The parent compound with similar biological activities but lower solubility and bioavailability.
Oleanolic Acid: Another pentacyclic triterpenoid with comparable properties but different structural features.
Betulinic Acid: Known for its anticancer and anti-inflammatory activities, similar to ursolic acid derivatives.
Uniqueness: 3-O-Succinyl-ursolic acid stands out due to its enhanced solubility and bioavailability, making it more effective for various applications compared to its parent compound and other similar triterpenoids .
Propriétés
Formule moléculaire |
C34H52O6 |
|---|---|
Poids moléculaire |
556.8 g/mol |
Nom IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(3-carboxypropanoyloxy)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C34H52O6/c1-20-12-17-34(29(38)39)19-18-32(6)22(28(34)21(20)2)8-9-24-31(5)15-14-25(40-27(37)11-10-26(35)36)30(3,4)23(31)13-16-33(24,32)7/h8,20-21,23-25,28H,9-19H2,1-7H3,(H,35,36)(H,38,39)/t20-,21+,23+,24-,25+,28+,31+,32-,33-,34+/m1/s1 |
Clé InChI |
CLXXRDCPKAFZFM-NLNDANQGSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)O)C)C)C2C1C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


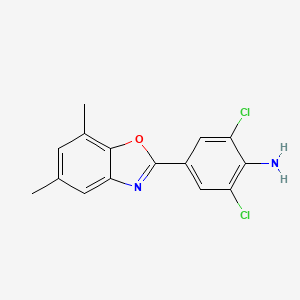
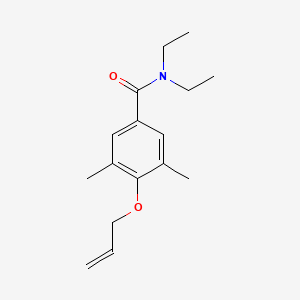


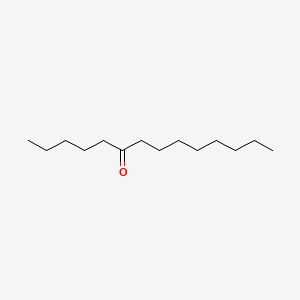

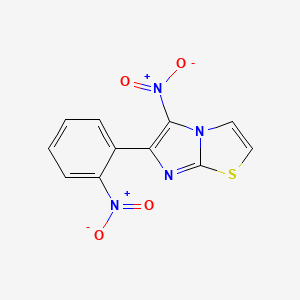
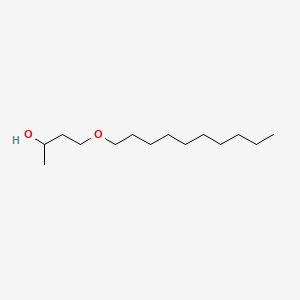
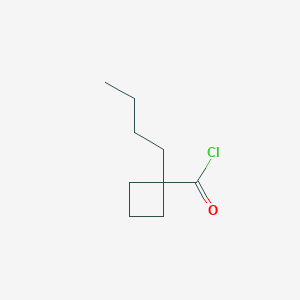

![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
